Liposomal Formulation Extends Terminal Half-Life by >30-Fold Versus Free MDP
Mifamurtide's liposomal encapsulation provides a terminal half-life of 18 hours, compared to the sub-30 minute half-life of free muramyl dipeptide (MDP), enabling sustained macrophage exposure and eliminating the need for daily administration [1]. The liposomal formulation selectively accumulates in the mononuclear phagocyte system (lung, liver, spleen), with minimal plasma retention after the initial distribution phase [2].
| Evidence Dimension | Terminal elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | 18 hours (liposomal mifamurtide, intravenous administration) |
| Comparator Or Baseline | Free muramyl dipeptide (MDP): <30 minutes (approximately 0.3-0.5 hours) |
| Quantified Difference | ≥36-fold longer terminal half-life |
| Conditions | Comparative pharmacokinetic studies; mifamurtide administered as 4 mg intravenous liposomal infusion; free MDP administered intravenously without liposomal encapsulation |
Why This Matters
The extended half-life enables twice-weekly rather than daily dosing in clinical protocols, reducing administration burden and improving patient compliance in the target pediatric/adolescent population.
- [1] Venkatakrishnan K, Kramer WG, Synold TW, et al. A pharmacokinetic, pharmacodynamic, and electrocardiographic study of liposomal mifamurtide (L-MTP-PE) in healthy adult volunteers. Eur J Clin Pharmacol. 2012;68(10):1347-1355. View Source
- [2] Fogler WE, Fidler IJ. Comparative interaction of free and liposome-encapsulated muramyl dipeptide or muramyl tripeptide phosphatidylethanolamine with macrophages. Cancer Res. 1987;47(14):3660-3664. View Source
